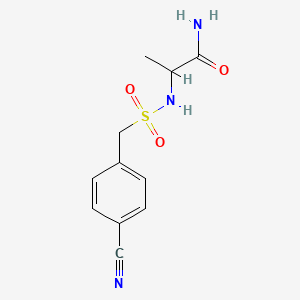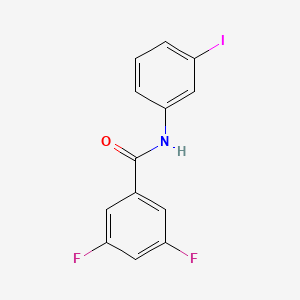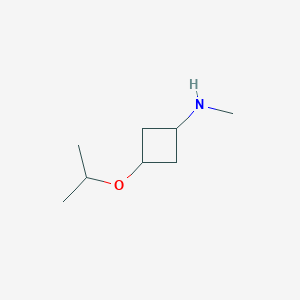
2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound with a molecular formula of C17H12BrNO4 This compound is characterized by the presence of a bromine atom, a methoxy group, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxyacetophenone followed by a series of reactions to introduce the isoindoline-1,3-dione moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-bromo-4-methoxybenzoic acid, while reduction of the bromine atom can produce 2-(2-(4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione.
Scientific Research Applications
2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(3-Bromo-4-methoxyphenyl)-2,2-dichloro-2-nitroethyl)isoindoline-1,3-dione
- 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)phthalimide
Uniqueness
Compared to similar compounds, 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione is unique due to its specific combination of functional groups. The presence of both a bromine atom and a methoxy group on the phenyl ring, along with the isoindoline-1,3-dione moiety, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H12BrNO4 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
2-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12BrNO4/c1-23-15-7-6-10(8-13(15)18)14(20)9-19-16(21)11-4-2-3-5-12(11)17(19)22/h2-8H,9H2,1H3 |
InChI Key |
SMLDRTNNYRVBDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)







![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)
![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)


